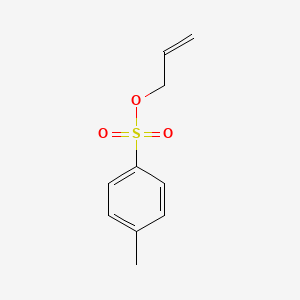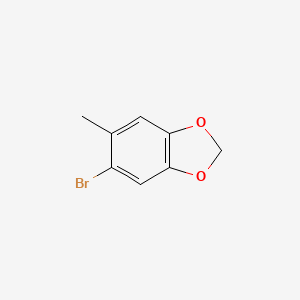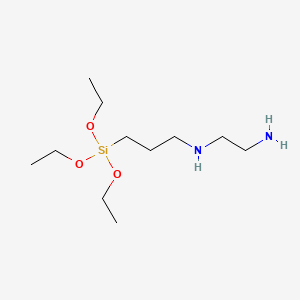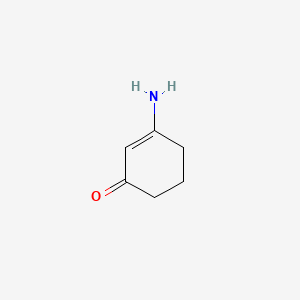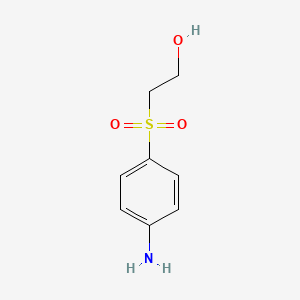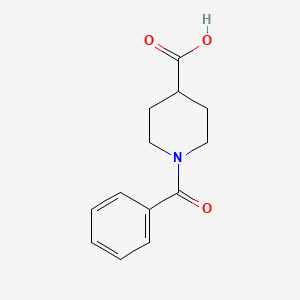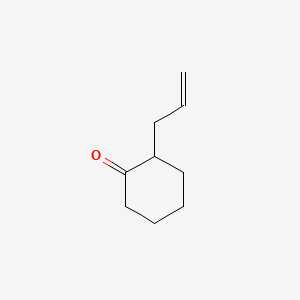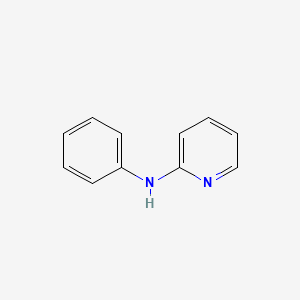
3-苯基吡咯烷-2-酮
描述
3-Phenylpyrrolidin-2-one (3-PP2) is a synthetic compound with a broad range of applications in the pharmaceutical, agricultural, and industrial sectors. It is a cyclic amide with a pyrrolidine ring, which is the main component of many drugs and pesticides. 3-PP2 has been used in the synthesis of various drugs, such as anti-inflammatory agents, anti-cancer drugs, and antifungal agents. It has also been used in the synthesis of herbicides, insecticides, and fungicides. Furthermore, 3-PP2 has been used in the production of polymers, plasticizers, and surfactants.
科学研究应用
Biological Importance
Pyrrolones and pyrrolidinones, which include 3-Phenylpyrrolidin-2-one, are five-membered heterocycles and are versatile lead compounds for designing powerful bioactive agents . They are among the most essential heterocyclic pharmacophores inducing prominent pharmaceutical effects .
Antimicrobial Activity
Pyrrolone and pyrrolidinone derivatives exhibit diverse biological activities, including antimicrobial activity . They can be used for the future development of novel compounds active against different infections .
Anticancer Activity
These derivatives also show anticancer activity . This suggests that they could be used in the development of potential treatments for various types of cancer .
Anti-inflammatory Activity
Another significant application of these compounds is their anti-inflammatory activity . This makes them potential candidates for the development of anti-inflammatory drugs .
Antidepressant Activity
Pyrrolone and pyrrolidinone derivatives have been found to exhibit antidepressant activity . This suggests that they could be used in the development of new antidepressant medications .
Synthesis of Alkaloids
Pyrrolidin-2-ones, including 3-Phenylpyrrolidin-2-one, have been used in the synthesis of various alkaloids . Alkaloids have a wide range of pharmacological activities and are used in many medicinal applications .
Synthesis of Unusual β-amino Acids
Pyrrolidin-2-ones are also used in the synthesis of unusual β-amino acids such as statin and its derivatives . These compounds have significant biological activities and are used in various medicinal applications .
Agrochemical Applications
Nitrogen-containing heterocyclic compounds like 3-Phenylpyrrolidin-2-one have been the topic of ample research due to their diverse and prominent biological, agrochemical, and synthetic applications . This suggests that they could be used in the development of new agrochemical products .
属性
IUPAC Name |
3-phenylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-10-9(6-7-11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWOFLCLCRHUTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40987907 | |
| Record name | 4-Phenyl-3,4-dihydro-2H-pyrrol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40987907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylpyrrolidin-2-one | |
CAS RN |
6836-97-1 | |
| Record name | 3-Phenyl-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6836-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrrolidinone, 3-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006836971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenyl-3,4-dihydro-2H-pyrrol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40987907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the chiral nature of 3-Phenylpyrrolidin-2-one derivatives in drug development?
A1: 3-Phenylpyrrolidin-2-one, also known as 3-phenyl-2-pyrrolidinone, possesses a chiral center, meaning it exists as two enantiomers. These enantiomers, designated as (+)-(R) and (-)-(S), exhibit distinct spatial arrangements of atoms. [] This chirality is crucial in drug development as enantiomers can interact differently with biological targets, leading to variations in pharmacological activity, potency, and even toxicity. []
Q2: How do the crystal structures of racemic and enantiopure forms of 3-ethyl-3-phenylpyrrolidin-2-one differ, and what are the implications of these differences?
A2: Research has shown that racemic and enantiopure forms of 3-ethyl-3-phenylpyrrolidin-2-one demonstrate significant differences in their crystal structures. [] Specifically, the enantiopure forms exhibit distinct supramolecular organization and hydrogen bonding patterns compared to the racemic mixture. [] These structural variations can influence physicochemical properties such as melting point, solubility, and consequently, bioavailability, which are critical considerations in drug formulation and development.
Q3: What makes α-substituted lactams and acetamides, including 3-Phenylpyrrolidin-2-one derivatives, promising candidates for treating drug-resistant epilepsy?
A3: Studies indicate that α-substituted lactams and acetamides, a chemical class encompassing 3-Phenylpyrrolidin-2-one derivatives, display a broad spectrum of anticonvulsant activity. [] Importantly, these compounds have shown efficacy in animal models of drug-resistant epilepsy, highlighting their potential to overcome limitations of current therapies. [] Furthermore, preclinical and limited clinical data suggest a favorable safety profile for these compounds, further strengthening their potential as therapeutic agents for epilepsy. []
Q4: Which structural modifications within the α-substituted lactam and acetamide class are considered particularly promising for enhancing anticonvulsant activity?
A4: Research focusing on structure-activity relationships has identified specific structural motifs within the α-substituted lactam and acetamide class that are associated with enhanced anticonvulsant activity. [] Notably, derivatives related to 3-ethyl-3-phenylpyrrolidin-2-one, 2-phenylbutyramide, and 2-sec-butylvaleramide have emerged as particularly promising candidates. [] Further exploration of these structural classes may lead to the development of more potent and selective antiepileptic drugs.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

